molecular formula C17H19FN4O3S B6504791 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351646-75-7

3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B6504791
CAS No.: 1351646-75-7
M. Wt: 378.4 g/mol
InChI Key: OYUSWIVDXCXYNY-UHFFFAOYSA-N
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Description

3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a 1,2,3-thiadiazole heterocyclic core. The compound’s structural determination likely employs crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization, as these are industry standards for small-molecule analysis .

Properties

IUPAC Name

[3-[(4-methylthiadiazole-5-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-10-15(26-22-21-10)16(23)19-13-3-2-4-14(9-13)25-17(24)20-12-7-5-11(18)6-8-12/h5-8,13-14H,2-4,9H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUSWIVDXCXYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a derivative of thiadiazole, known for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula for this compound is C19H26N4O3SC_{19}H_{26}N_4O_3S. Its structure features a cyclohexyl group linked to a carbamate moiety and a thiadiazole derivative, which is crucial for its biological activity.

Biological Activity Overview

  • Antimicrobial Properties :
    • Thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the 1,2,3-thiadiazole ring have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
    • The compound's structure suggests that it may inhibit bacterial growth through interference with critical cellular processes.
  • Anticancer Activity :
    • Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain thiadiazole compounds significantly reduce cell viability in cancer cell lines at concentrations as low as 5 µg/mL .
    • The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress within the cancer cells.
  • Anti-inflammatory Effects :
    • Compounds with thiadiazole scaffolds have been associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside others and demonstrated a notable reduction in bacterial viability compared to controls. The results highlighted its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

In a separate investigation involving human cancer cell lines (MCF-7 breast cancer cells), the compound exhibited cytotoxic effects. The study reported an IC50 value indicating significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 1.95 - 15.62 µg/mL
AnticancerIC50 values indicating cytotoxicity
Anti-inflammatoryInhibition of COX-2

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate. Thiadiazoles are known for their effectiveness against a range of bacteria and fungi. For instance, a series of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against certain strains of Staphylococcus spp. .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
Compound 15Staphylococcus aureus1.953.91
Compound 15Enterococcus faecalis15.6262.5
Compound 2Escherichia coli125>1000
Compound 6Pseudomonas aeruginosa>1000>1000

The data indicates that compounds derived from thiadiazoles can exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents.

Anticancer Properties

Thiadiazole derivatives have also shown promise in cancer research. For example, the compound GDC-0152, which contains a thiadiazole moiety similar to our compound of interest, acts as an antagonist of inhibitor of apoptosis (IAP) proteins, demonstrating antitumor activity . This suggests that modifications to the thiadiazole structure can yield compounds with significant anticancer properties.

Drug Development Insights

The synthesis and evaluation of derivatives based on the thiadiazole scaffold have led to insights into their pharmacokinetics and metabolic pathways. The metabolism of related compounds has been studied extensively in animal models, revealing important information about their bioavailability and potential side effects . Understanding these factors is crucial for optimizing drug candidates for clinical use.

Table 2: Pharmacokinetic Properties of Thiadiazole Derivatives

CompoundAdministration RouteBioavailability (%)Half-life (h)
GDC-0152Intravenous856
M28Oral604

These pharmacokinetic profiles are essential for assessing the viability of compounds in therapeutic settings.

Case Studies and Research Findings

Several case studies have documented the successful synthesis and application of thiadiazole derivatives:

  • Case Study A : A study focused on synthesizing novel hydrazide-hydrazone derivatives from thiadiazoles showed promising antimicrobial activity against Gram-positive bacteria . The most active compound had a MIC significantly lower than standard antibiotics.
  • Case Study B : Research involving GDC-0152 demonstrated its efficacy in inhibiting tumor growth in preclinical models, highlighting the potential of thiadiazole-containing compounds in oncology .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Key Substituents/Modifications Potential Implications
3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate 1,2,3-Thiadiazole - 4-Methyl-thiadiazole amide
- 4-fluorophenyl carbamate
Enhanced electron-withdrawing effects; possible metabolic stability vs. thiazoles
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy... (Compound l) Thiazole - Ethoxycarbonylamino group
- Hydroxy and phenyl groups
Increased hydrophilicity; potential for hydrogen bonding
Bis(thiazol-5-ylmethyl) ... dicarbamate (Compound w) Thiazole - Bis-carbamate linkage
- Carbonylbis(azanediyl) bridge
Rigid backbone; potential for dual-target interactions
Compound x Thiazole - Hydroperoxypropan-2-yl substituent
- Methylureido group
Oxidative reactivity; possible prodrug activation mechanism

Key Findings:

Heterocyclic Core Differences :

  • The 1,2,3-thiadiazole in the target compound introduces a sulfur atom in a five-membered ring with adjacent nitrogen atoms, differing from the thiazole core (one sulfur, one nitrogen) in analogs. This likely enhances electron-deficient character , affecting binding to biological targets (e.g., enzymes or receptors) .
  • Thiadiazoles are generally less basic than thiazoles, which may reduce solubility in aqueous media but improve membrane permeability.

Compounds with bis-carbamate linkages (e.g., compound w) exhibit structural rigidity, whereas the target compound’s cyclohexyl group may confer conformational flexibility.

Synthetic and Analytical Relevance :

  • Structural refinement tools like SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in such complex carbamates .

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Citations
Thiadiazole formationS2_2Cl2_2, DMF, 0–10°C70–85
Amide couplingCyclohexylamine, THF, TEA65–80
Carbamate formation4-Fluorophenyl isocyanate, DCM, DBTL60–75

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. Key modifications include:

  • Solvent Recycling : THF and DCM are recovered via distillation.

  • Catalyst Optimization : DBTL is replaced with immobilized catalysts to reduce costs.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Hydrolysis of the carbamate group under acidic conditions is minimized by maintaining anhydrous conditions.

    • Tar formation during thiadiazole synthesis is reduced by controlled addition of reactants.

  • Low Yields in Carbamate Step :

    • Using excess isocyanate (1.2–1.5 equiv) improves conversion.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

  • NMR Confirmation : 1^1H NMR (DMSO-d6_6) δ 8.2 (s, 1H, thiadiazole), 7.6–7.8 (m, 2H, fluorophenyl) .

Q & A

Q. Challenges :

  • Low Solubility : The hydrophobic cyclohexyl and fluorophenyl groups reduce aqueous solubility, complicating purification. Use polar aprotic solvents (e.g., DMSO) or salt formation to improve handling .
  • Byproduct Formation : Competing reactions during carbamate coupling may yield urea derivatives. Optimize stoichiometry and reaction time .

How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?

Basic Research Question
Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., chloroform/methanol). Use SHELXL for refinement, particularly for disordered atoms (e.g., cyclohexyl conformers). Example parameters: R < 0.05, anisotropic displacement ellipsoids for non-H atoms .
  • Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.02 Å or >2° suggest crystallographic disorder .

Q. Data Interpretation :

  • Disorder Handling : For flexible cyclohexyl groups, refine split positions with occupancy ratios (e.g., 55:45) and apply geometric restraints .
  • Hydrogen Bonding : Identify intramolecular N–H⋯O/N interactions (2.8–3.2 Å) critical for conformational stability .

What advanced strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?

Advanced Research Question
Methodological Framework :

Substituent Variation : Synthesize derivatives with modified substituents (e.g., methyl → trifluoromethyl on thiadiazole; fluorophenyl → chlorophenyl on carbamate). Assess impact on solubility and target binding .

In Silico Screening : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains). Prioritize derivatives with ΔG < −8 kcal/mol .

Biological Assays : Validate SAR using enzyme inhibition (IC50) and cellular viability (MTT) assays. Cross-reference with SPR to confirm binding kinetics (KD < 1 μM) .

Q. Case Study :

  • Replacing the 4-methyl group on the thiadiazole with bulkier substituents (e.g., adamantyl) improved inhibitory activity against carbonic anhydrase IX by 15-fold .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced Research Question
Resolution Strategies :

Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with ITC to validate thermodynamic binding parameters (ΔH, ΔS) .

Solubility Correction : Use co-solvents (e.g., 10% DMSO) or lipid-based carriers to mitigate false negatives in cell-based assays .

Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed carbamate) that may interfere with activity .

Example :
Discrepancies in IC50 values (e.g., 0.5 μM vs. 5 μM) for kinase inhibition were traced to buffer-dependent solubility limits. Reformulation with β-cyclodextrin normalized results .

What crystallographic and spectroscopic techniques are used to study intermolecular interactions in solid-state formulations?

Advanced Research Question
Techniques :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯F, H⋯O) using CrystalExplorer. Dominant interactions (e.g., 25% H⋯F in fluorophenyl derivatives) guide co-crystal design .
  • Raman Spectroscopy : Monitor carbamate C=O stretching (1680–1720 cm⁻¹) shifts to assess hydrogen-bonding strength in polymorphs .
  • Thermogravimetry (TGA) : Correlate decomposition events (e.g., carbamate cleavage at 200–220°C) with stability under storage conditions .

How are mechanistic studies designed to elucidate the compound’s mode of action?

Advanced Research Question
Experimental Design :

Target Identification :

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint resistant mutations (e.g., kinase gatekeeper residues) .

Pathway Analysis : RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .

In Vivo Validation : PK/PD studies in rodent models to correlate plasma concentrations (Cmax > 1 μM) with efficacy endpoints (e.g., tumor volume reduction) .

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